1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689341
InChI: InChI=1S/C15H18FNO2/c1-3-13(18)11-7-5-9-17(15(11)19)14-10(2)6-4-8-12(14)16/h4,6,8,11H,3,5,7,9H2,1-2H3
SMILES:
Molecular Formula: C15H18FNO2
Molecular Weight: 263.31 g/mol

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one

CAS No.:

Cat. No.: VC17689341

Molecular Formula: C15H18FNO2

Molecular Weight: 263.31 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one -

Specification

Molecular Formula C15H18FNO2
Molecular Weight 263.31 g/mol
IUPAC Name 1-(2-fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one
Standard InChI InChI=1S/C15H18FNO2/c1-3-13(18)11-7-5-9-17(15(11)19)14-10(2)6-4-8-12(14)16/h4,6,8,11H,3,5,7,9H2,1-2H3
Standard InChI Key OPDUWKFFWFCDAS-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2F)C

Introduction

1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one is a synthetic organic compound characterized by its unique chemical structure, which includes a piperidinone core substituted with a fluorinated aromatic group. The compound's CAS number is 2059927-17-0, and its chemical formula is C15H18FNO2 . This compound is of significant interest in medicinal chemistry due to its potential biological activity and structural properties that may influence its interaction with biological targets.

Synthesis and Production

The synthesis of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, including reactions involving piperidine derivatives and functionalized aromatic compounds. Industrial production may employ continuous flow reactors and advanced purification methods to optimize efficiency and scalability.

Biological Activity and Potential Applications

Research indicates that 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one exhibits significant biological activity, particularly in the context of cancer research. Its structure suggests potential interactions with specific molecular targets, including enzymes and receptors involved in tumor growth and proliferation. Preliminary studies have shown that similar compounds can exhibit cytotoxic properties against various cancer cell lines, suggesting that this compound may also possess therapeutic potential.

Application AreaPotential Use
Cancer ResearchCytotoxic properties against cancer cell lines
Medicinal ChemistryDrug design and development due to unique structural properties

Interaction Studies and Mechanism of Action

Interaction studies focus on understanding how 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one interacts with biological macromolecules. These studies are crucial for elucidating the compound's mechanism of action and its potential therapeutic applications. The compound's mechanism of action is hypothesized to involve interactions with biological targets such as integrins, which play crucial roles in cell signaling and adhesion processes.

Comparison with Analogous Compounds

Several compounds share structural similarities with 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one, including:

Compound NameStructureKey Features
1-(3-Fluoro-5-methylphenyl)-3-propanoylpiperidin-2-oneCHFNOSimilar piperidine core; different fluorine position
1-(4-Methylphenyl)-3-propanoylpiperidin-2-oneCHNOLacks fluorine; may exhibit different reactivity
1-(2-Chloro-6-methylphenyl)-3-propanoylpiperidin-2-oneCHClNOChlorine substitution; potential variations in biological activity

The uniqueness of 1-(2-Fluoro-6-methylphenyl)-3-propanoylpiperidin-2-one lies in its specific combination of a fluorinated aromatic ring and a piperidine scaffold, which may impart distinct chemical properties compared to its analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator